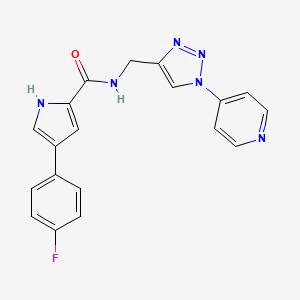![molecular formula C23H22FN3O3 B2770788 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219906-00-9](/img/structure/B2770788.png)
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound is 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 . This suggests that the compound has a molecular weight of around 298.34 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and crystal structure of related boric acid ester intermediates with benzene rings were investigated, demonstrating the utility of these compounds in structural chemistry and materials science. Such compounds were obtained through a multi-step substitution reaction and analyzed using various spectroscopic techniques and density functional theory (DFT), highlighting their potential in developing new materials and chemicals (P. Huang et al., 2021).
Molecular Interaction Studies
- Research on cannabinoid receptor antagonists provides insights into molecular interactions and receptor activity modulation. Studies on compounds like SR141716A, an antagonist at the cannabinoid CB1 receptor, illustrate the role of chemical compounds in elucidating receptor pathways and potential therapeutic applications (R. Landsman et al., 1997).
Anticonvulsant and Antimicrobial Activities
- The design and synthesis of novel compounds for evaluating anticonvulsant activities highlight the application of such chemicals in developing new pharmaceutical agents. For instance, a study on derivatives as sodium channel blockers and anticonvulsant agents showed potential in treating neurological disorders (S. Malik & S. Khan, 2014).
- New pyridine derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the relevance of chemical compounds in addressing microbial resistance and developing new antimicrobial agents (N. Patel et al., 2011).
Fluorescent Logic Gates and Molecular Electronics
- The development of solvent-polarity reconfigurable fluorescent logic gates using compounds with a piperazine receptor and an aryl group points to applications in molecular electronics and sensing technologies. Such compounds offer insights into the microenvironment of cellular membranes and protein interfaces (Gabriel Gauci & David C. Magri, 2022).
Antitubercular and Anticancer Activities
- Studies on the antitubercular activities of [4-(aryloxy)phenyl]cyclopropyl methanones showcase the potential of chemical compounds in combating tuberculosis and other infectious diseases. Some compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their utility in developing new antitubercular drugs (S. S. Bisht et al., 2010).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its molecular weight (29834 g/mol) and the presence of potential hydrogen bond donors and acceptors suggest it may have reasonable oral bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Disclaimer: This information is based on the current state of scientific knowledge and may be subject to change as new research emerges .
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-19-4-2-17(3-5-19)18-12-20(25-13-18)23(28)27-9-7-26(8-10-27)14-16-1-6-21-22(11-16)30-15-29-21/h1-6,11-13,25H,7-10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZPROQAERBEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2770705.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2770706.png)
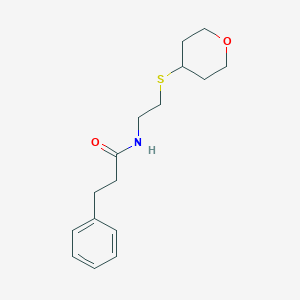
![ethyl 4-{1,7-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2770715.png)
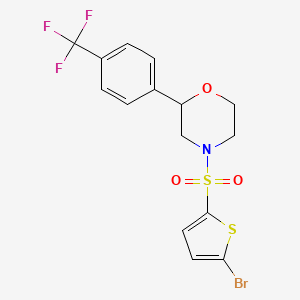
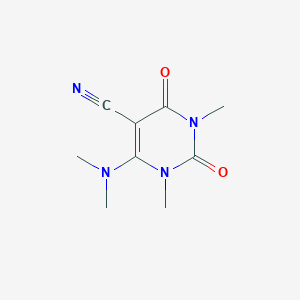
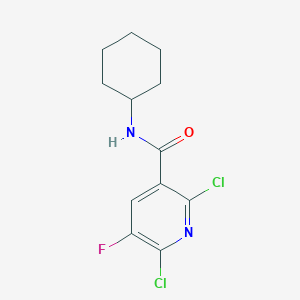
![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)
![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2770723.png)
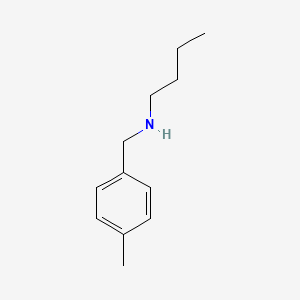
![3-Methyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B2770725.png)
